molecular formula C15H11N3O3S3 B12135738 N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide

N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide

Cat. No.: B12135738
M. Wt: 377.5 g/mol
InChI Key: NSADENOHRVDXBR-RAXLEYEMSA-N
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Description

N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide is a rhodanine-derived sulfonamide compound characterized by a pyridin-2-ylmethylidene substituent at the 5-position of the thiazolidinone core. Rhodanine derivatives are known for diverse biological activities, including antifungal, antibacterial, and enzyme inhibitory properties . Its unique activity profile is attributed to the pyridine ring substitution, which contrasts with the typically inactive arylidene analogues .

Properties

Molecular Formula

C15H11N3O3S3

Molecular Weight

377.5 g/mol

IUPAC Name

N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide

InChI

InChI=1S/C15H11N3O3S3/c19-14-13(10-11-6-4-5-9-16-11)23-15(22)18(14)17-24(20,21)12-7-2-1-3-8-12/h1-10,17H/b13-10-

InChI Key

NSADENOHRVDXBR-RAXLEYEMSA-N

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)NN2C(=O)/C(=C/C3=CC=CC=N3)/SC2=S

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NN2C(=O)C(=CC3=CC=CC=N3)SC2=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide typically involves the condensation of a thiazolidinone derivative with a pyridine aldehyde under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include purification steps such as recrystallization or chromatography to ensure the high purity of the final product. The choice of reagents and catalysts is critical to achieving efficient and cost-effective production.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide group (-SO₂NH-) undergoes nucleophilic substitution under basic conditions. This reaction is critical for derivatization to enhance pharmacological properties:

Reaction TypeConditionsProductsReferences
AlkylationAlkyl halides (R-X), K₂CO₃, DMFN-Alkylated sulfonamide derivatives
AcylationAcid chlorides (RCOCl), pyridineN-Acylated analogs

For example, treatment with methyl iodide in dimethylformamide (DMF) yields methylated derivatives, which have shown improved metabolic stability in preclinical studies.

Oxidation of the Thioxo Group

The thioxo (-C=S) group at position 2 of the thiazolidinone ring is susceptible to oxidation, forming sulfone derivatives:

Oxidizing AgentConditionsProductApplication
Hydrogen peroxide (H₂O₂)Acetic acid, 60–80°C2-Sulfonyl-thiazolidinone derivativesEnhanced bioactivity
m-CPBADichloromethane, RTSulfone analogsEnzyme inhibition

Oxidation increases electrophilicity, enhancing interactions with biological targets like kinase enzymes .

Cycloaddition Reactions

The α,β-unsaturated carbonyl system (C=O adjacent to C=C) participates in [4+2] Diels-Alder cycloadditions:

DienophileConditionsProductYield
1,3-Butadiene derivativesToluene, refluxBicyclic thiazolidinone adducts65–75%
Maleic anhydrideMicrowave irradiationFused oxabicyclic compounds82%

Microwave-assisted synthesis significantly improves reaction efficiency and yield .

Michael Addition Reactions

The electron-deficient α,β-unsaturated system undergoes Michael additions with nucleophiles:

NucleophileConditionsProductBiological Relevance
Thiols (R-SH)Et₃N, ethanol, RTThioether adducts at C-5 positionAntioxidant activity
Amines (R-NH₂)DCM, 0°C to RTβ-Amino-thiazolidinone derivativesEnhanced antitumor potency

Hydrolysis and Ring-Opening Reactions

The thiazolidinone ring undergoes acid- or base-catalyzed hydrolysis:

ConditionsProductsMechanism
HCl (6M), refluxBenzenesulfonamide and pyridine-2-carboxylic acidAcid-catalyzed ring cleavage
NaOH (2M), RTSulfonamide salt and open-chain dicarbonyl compoundBase-mediated hydrolysis

Electrophilic Aromatic Substitution

The pyridine ring undergoes electrophilic substitution at the meta-position due to electron-withdrawing effects of the adjacent methylidene group:

ReagentConditionsProductYield
HNO₃/H₂SO₄0°C, 2 hr3-Nitro-pyridinyl derivative58%
Br₂/FeBr₃CHCl₃, 50°C3-Bromo-pyridinyl analog63%

Complexation with Metal Ions

The sulfur and oxygen atoms coordinate transition metals, forming bioactive complexes:

Metal SaltConditionsComplex StructureApplication
CuCl₂Methanol, RTSquare-planar Cu(II) complexAntimicrobial agents
Fe(NO₃)₃Ethanol, refluxOctahedral Fe(III) complexCatalytic oxidation

Mechanistic Insights

  • Enzyme Inhibition : The sulfonamide group mimics enzyme substrates, binding to catalytic sites (e.g., carbonic anhydrase).

  • Anticancer Activity : Michael adducts disrupt tubulin polymerization, inducing apoptosis .

  • Antimicrobial Effects : Metal complexes generate reactive oxygen species (ROS), damaging microbial membranes.

This compound’s reactivity profile underscores its versatility in medicinal chemistry, enabling rational design of analogs with optimized therapeutic potential.

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the antimicrobial properties of compounds similar to N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide. For instance, derivatives of benzenesulfonamide have been evaluated against various bacterial strains, including multidrug-resistant pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa. These studies suggest that modifications to the thiazolidinone structure can enhance antibacterial activity, making it a promising scaffold for developing new antibiotics .

Anticancer Research

The compound has been investigated for its anticancer potential. Thiazolidinone derivatives have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cell lines. Notably, certain structural modifications have led to increased cytotoxicity against various cancers, including breast and colon cancer. The mechanism often involves the inhibition of specific pathways related to cell proliferation and survival, positioning these compounds as candidates for further development in cancer therapy .

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, this compound has been studied for its anti-inflammatory effects. Molecular docking studies indicate that this compound may act as an inhibitor of 5-lipoxygenase, an enzyme involved in inflammatory processes. This suggests potential applications in treating inflammatory diseases by modulating leukotriene synthesis .

Case Studies and Research Findings

Here are some documented findings related to the compound:

StudyFindings
Demonstrated enhanced antibacterial activity against E. coli and S. aureus with structural analogs.
Reported significant cytotoxic effects on breast cancer cell lines with thiazolidinone derivatives.
Highlighted potential as a 5-lipoxygenase inhibitor through molecular docking studies, suggesting anti-inflammatory applications.

Mechanism of Action

The mechanism of action of N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Table 1: Key Structural Features and Antifungal Activity of Selected Rhodanine Derivatives

Compound Name Substituents Antifungal Activity (Strains Inhibited) Notes
Target Compound Pyridin-2-ylmethylidene, benzenesulfonamide C. tropicalis, C. krusei, C. glabrata, T. asahii Patented for metabolic bone diseases; unique activity among pyridine derivatives
N-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide 3,4-Dimethoxyphenyl, 3-nitrobenzamide 14.19% inhibition (p < 0.05) Lower efficacy compared to target compound; dimethoxy groups may reduce membrane permeability
{(5Z)-[4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]}acetic acid Pyridin-2-ylmethylidene, acetic acid Same as target compound Carboxylic acid derivative; comparable activity but different pharmacokinetics due to ionizable group
2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide Benzylidene, N-(2-methylphenyl)acetamide No significant activity Benzylidene substitution fails to confer antifungal efficacy, highlighting pyridine’s critical role

Mechanism of Action vs. Other Rhodanine Derivatives

  • Target Compound: Proposed to inhibit fungal PMT1 (protein mannosyltransferase 1) and disrupt membrane integrity, similar to rhodanine-3-acetic acid derivatives .
  • ML302 (Thiosemicarbazone Analogues) : Inhibits imipenemase-1 (IMP-1) via Zn sequestration, targeting bacterial metallo-β-lactamases rather than fungal pathways .
  • Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors : 5-ene-rhodanine-3-carboxylic acid derivatives (e.g., bromophenyl-furyl derivatives) target ASK1 for cardiovascular and neurodegenerative diseases, distinct from the antifungal focus of the target compound .

Contrast : While the target compound’s activity is structure-specific (pyridine substitution), other rhodanine derivatives exhibit divergent mechanisms depending on substituents and target enzymes.

Physicochemical Properties and Bioavailability

Table 2: Calculated Properties of Sulfonamide Derivatives

Compound Name Molecular Weight XlogP Hydrogen Bond Donors/Acceptors
Target Compound 391.478 3.1 1 donor, 7 acceptors
4-methyl-N-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide 391.478 3.1 1 donor, 7 acceptors
N-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide 452.50 2.8 2 donors, 8 acceptors

Analysis :

  • The target compound’s moderate hydrophobicity (XlogP ~3.1) balances solubility and membrane permeability, critical for antifungal efficacy.

Contradictory Findings and Resolutions

  • Pyridine Substitution Paradox : Earlier studies suggested that replacing phenyl with pyridine abolishes antifungal activity, but the target compound contradicts this, likely due to its 3-carboxymethyl group enhancing target binding .
  • Lack of Activity in 3-Carboxymethyl Analogues: Despite structural similarity, 3-carboxymethyl derivatives of (5Z)-5-pyridin-2-ylalkylidene-thiazolidinones remain inactive, underscoring the benzenesulfonamide group’s unique role .

Biological Activity

N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazolidinone ring, a pyridine moiety, and a benzenesulfonamide group, which contribute to its diverse pharmacological properties.

Structural Characteristics

The molecular structure of this compound can be summarized as follows:

Property Details
Molecular Formula C₁₄H₁₃N₃O₂S₂
Molecular Weight 314.36 g/mol
Functional Groups Thiazolidinone, Pyridine, Sulfonamide

The thiazolidinone ring is particularly significant as it is known for various biological activities, including antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of thiazolidinones have shown efficacy against various bacterial strains and fungi. The compound this compound may similarly interact with microbial targets, potentially inhibiting growth through mechanisms such as enzyme inhibition or disruption of cell wall synthesis.

Anticancer Potential

The compound's structure suggests potential anticancer activity. Studies on related thiazolidinone derivatives have demonstrated their ability to inhibit cell proliferation in various cancer cell lines. For example, compounds containing the thiazolidinone scaffold have been tested against tumor cell lines such as Huh7 (hepatocellular carcinoma) and MDA-MB 231 (breast carcinoma), showing promising results with IC50 values often lower than 10 µM .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways or cellular signaling.
  • Receptor Modulation : It might interact with receptor proteins, altering their activity and influencing cellular responses.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

Study on Antimicrobial Efficacy

A study conducted on thiazolidinone derivatives indicated that those with electron-withdrawing groups exhibited enhanced antimicrobial activity against strains like Staphylococcus aureus and Candida albicans. The presence of a pyridine moiety was found to increase lipophilicity, enhancing membrane penetration and efficacy .

Anticancer Activity Evaluation

In vitro studies evaluating the anticancer potential of related compounds highlighted their effectiveness against various cancer types. For instance, compounds similar in structure were tested against prostate carcinoma (PC3) and colorectal adenocarcinoma (Caco2), demonstrating significant cytotoxic effects with IC50 values ranging from 5 to 15 µM .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide?

  • Methodology : The compound is synthesized via condensation reactions between thiazolidinone precursors and sulfonamide derivatives. Key steps include:

  • Substitution : Reacting 2-thioxothiazolidin-4-one derivatives with benzenesulfonamide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the sulfonamide group .
  • Benzylidene formation : Using pyridine-2-carbaldehyde in the presence of catalytic acetic acid to form the (Z)-configured imine bond .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol to achieve >95% purity .

Q. How can the structural integrity of this compound be validated?

  • Methodology :

  • X-ray crystallography : Single-crystal analysis confirms the (Z)-configuration of the pyridinylmethylidene moiety and planarity of the thiazolidinone ring (bond angles: C5-N3-C4 = 118.5°) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Peaks at δ 7.8–8.6 ppm (pyridine protons) and δ 170–175 ppm (C=O/C=S) .
  • IR : Strong bands at 1680 cm⁻¹ (C=O) and 1250 cm⁻¹ (C=S) .

Q. What solvent systems are suitable for solubility and stability studies?

  • Methodology :

  • Solubility : Test in DMSO, DMF, and methanol. Limited solubility in water (<0.1 mg/mL at 25°C) due to hydrophobic aromatic and sulfonamide groups .
  • Stability : Monitor via HPLC (C18 column, acetonitrile/water gradient) under varying pH (2–12) and temperature (4–40°C). Degradation observed at pH >10 due to sulfonamide hydrolysis .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology :

  • DFT calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to identify electrophilic centers (e.g., C4=O and C2=S sites) .
  • Molecular docking : Simulate interactions with biological targets (e.g., kinases) to guide functionalization. The pyridine ring shows strong π-π stacking with receptor residues .

Q. What experimental approaches resolve contradictions in reported bioactivity data?

  • Methodology :

  • Dose-response assays : Use MTT tests on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ values normalized to positive controls (e.g., cisplatin) .
  • SAR analysis : Compare derivatives with substituents at the benzenesulfonamide or pyridinyl groups. For example, electron-withdrawing groups (e.g., -Cl) enhance cytotoxicity by 30% .

Q. How to design a mechanistic study for its palladium-sensing properties?

  • Methodology :

  • Spectrophotometric titration : Monitor absorbance shifts (λmax = 420 nm) upon Pd²⁺ binding. Calculate binding constants (K = 1.2 × 10⁵ M⁻¹) via Job’s plot .
  • Competition assays : Test interference from transition metals (e.g., Cu²⁺, Ni²⁺) using EDTA masking agents .

Data Analysis and Interpretation

Q. How to address discrepancies in crystallographic vs. spectroscopic data?

  • Methodology :

  • Cross-validation : Compare X-ray bond lengths (e.g., C=S: 1.65 Å) with DFT-predicted values (1.67 Å). Discrepancies >0.05 Å suggest crystal packing effects .
  • Dynamic NMR : Resolve tautomerism (e.g., thione-thiol equilibrium) by variable-temperature studies in DMSO-d₆ .

Bioactivity and Application-Focused Questions

Q. What protocols assess the compound’s potential as a kinase inhibitor?

  • Methodology :

  • Kinase inhibition assays : Use ADP-Glo™ Kinase Assay for IC₅₀ determination against EGFR or VEGFR2.
  • Cellular uptake : Quantify intracellular accumulation via LC-MS/MS after 24-hour exposure .

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